molecular formula C12H10ClN3O2 B12593979 2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- CAS No. 353285-41-3

2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl-

Cat. No.: B12593979
CAS No.: 353285-41-3
M. Wt: 263.68 g/mol
InChI Key: QKHYDKNLKASHRD-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- is a chemical compound with a complex structure that includes a pyrimidinone ring, an amino group, a chlorobenzoyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- typically involves multiple steps, including the formation of the pyrimidinone ring and the introduction of the amino, chlorobenzoyl, and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical reaction databases and research articles .

Scientific Research Applications

2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on the molecular targets and pathways involved can provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
  • Other pyrimidinone derivatives with similar functional groups

Uniqueness

Its distinct chemical structure allows it to participate in unique chemical reactions and exhibit specific biological activities .

Properties

CAS No.

353285-41-3

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

6-amino-5-(4-chlorobenzoyl)-1-methylpyrimidin-2-one

InChI

InChI=1S/C12H10ClN3O2/c1-16-11(14)9(6-15-12(16)18)10(17)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3

InChI Key

QKHYDKNLKASHRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=NC1=O)C(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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